



Application Note: High-Resolution Structure Determination of Challenging Protein Complexes using Topaz

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Compound of Interest		
Compound Name:	Тораz	
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Introduction

Determining the three-dimensional structure of protein complexes is crucial for understanding their biological functions and for structure-based drug design. Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for this purpose. However, a significant bottleneck in the cryo-EM workflow is the accurate and efficient identification of individual protein particles in micrographs, a process known as particle picking. This challenge is particularly acute for protein complexes that are small, have low symmetry, adopt multiple conformations, or are present at low concentrations.

Topaz is a deep-learning-based software pipeline that addresses the challenges of particle picking in cryo-EM.[1][2] It utilizes a positive-unlabeled (PU) learning approach with convolutional neural networks (CNNs) to identify protein particles with high accuracy and recall, even from a small number of manually picked examples.[1][3] This allows for the robust identification of particles from challenging datasets, leading to higher-resolution reconstructions.[1]

Key Features and Advantages of **Topaz**

High Accuracy for Challenging Particles: Topaz excels at identifying particles that are difficult
to pick with traditional methods, such as those with unusual shapes, small sizes, nonglobular structures, and asymmetry.[1]



- Reduced Manual Effort: The PU learning framework enables Topaz to be trained on a small number of positive examples (picked particles) without the need for manually labeling nonparticles (negatives), significantly reducing the time and effort required for training.[1][3]
- Increased Particle Yield and Purity: Topaz consistently retrieves a larger number of true
 particles while maintaining a low false-positive rate compared to conventional methods like
 template-based picking and difference of Gaussians (DoG).[1] This leads to more
 comprehensive datasets for 3D reconstruction.
- Improved Reconstruction Quality: By providing a larger and more accurate set of particles,
 Topaz enables the reconstruction of cryo-EM maps with higher resolution and sphericity.[1]
 In some cases, this has allowed for the resolution of secondary structures that were not visible with particles picked by other methods.[1]
- Integration and Accessibility: Topaz is an open-source tool that can be used as a standalone program or integrated into popular cryo-EM data processing suites such as CryoSPARC, Relion, Appion, and Scipion.[1][4]

Application to Challenging Protein Complexes

Topaz has been successfully applied to several challenging protein complexes, demonstrating its utility in overcoming common hurdles in cryo-EM structure determination.

- T20S Proteasome (EMPIAR-10025): For this dataset, **Topaz** picked 3.22 times more particles than the curated set, resulting in a reconstruction of comparable quality.[1]
- 80S Ribosome (EMPIAR-10028): Topaz identified 1.72 times more particles, leading to a higher quality reconstruction compared to the original curated dataset.[1]
- Rabbit Muscle Aldolase (EMPIAR-10215): A significant improvement was observed with Topaz picking 3.68 times more particles, which also resulted in a higher quality reconstruction.[1]
- Clustered Protocadherin: Topaz was instrumental in determining the single-particle behavior of this elongated protein complex.[1]

Quantitative Data Summary



The performance of **Topaz** has been quantitatively compared to other particle picking methods on various datasets. The following table summarizes the key results from a study on the T20S proteasome dataset.

Method	Number of Particles Picked	Final Number of Particles (after 2D classificatio n)	False Positive Rate	Resolution (Å)	Sphericity
Topaz	1,010,937	1,006,089	0.5%	3.70	0.731
Template Picking	Not Reported	Not Reported	Not Reported	3.92	0.706
DoG Picker	Not Reported	Not Reported	Not Reported	3.86	0.652

Data extracted from Bepler, T., Morin, A., Rapp, M., et al. Positive-unlabeled convolutional neural networks for particle picking in cryo-electron micrographs. Nat Methods 16, 1153–1160 (2019).[1]

Experimental Protocols

This section provides a detailed protocol for using **Topaz** to pick particles from cryo-EM micrographs of a challenging protein complex.

1. Installation

Topaz can be installed via Anaconda, Pip, Docker, or Singularity.[1] The recommended method is using a dedicated conda environment.[4]

2. Image Preprocessing

It is recommended to downsample and normalize micrographs before training and picking to improve performance and reduce computational cost.[5]

Downsampling: Reduces the spatial resolution of the images.



- Normalization: Normalizes the pixel values of the images.
- Combined Preprocessing: Both steps can be performed at once.
- 3. Model Training

Topaz is trained using a set of manually picked particle coordinates from a representative subset of micrographs.

- Manual Picking: Manually pick a few hundred to a thousand particles from a small number of micrographs using a program like CryoSPARC's manual picker or the **Topaz** GUI.[1][6] Save the coordinates in a STAR file or a simple text file.
- Training Command:
 - -i: Path to the directory containing the preprocessed training micrographs.
 - -c: Path to the STAR file or text file with particle coordinates.
 - -o: Desired name for the output trained model.
- 4. Particle Picking (Extraction)

Once the model is trained, it can be used to pick particles from the entire dataset.

- Extraction Command:
 - -m: Path to the trained **Topaz** model.
 - -i: Path to the directory containing all preprocessed micrographs.
 - -o: Directory where the output particle coordinate files will be saved.
- 5. Post-Picking Analysis and Particle Selection

Topaz assigns a score to each picked particle. A threshold should be applied to select the final particle set.

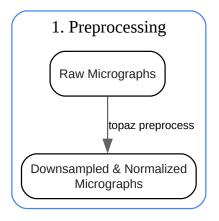


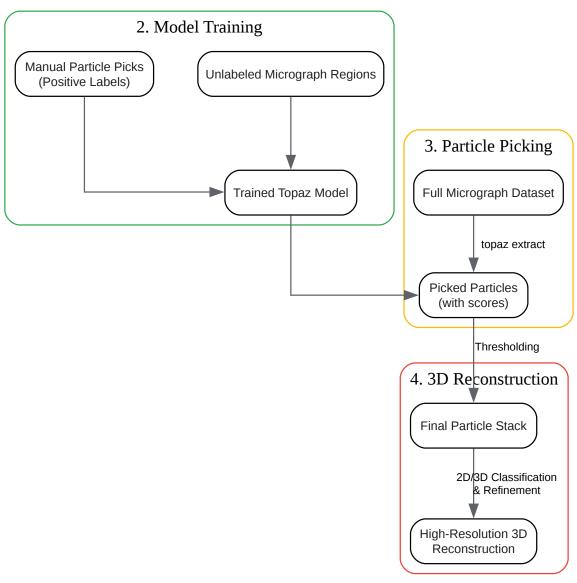
- Precision-Recall Curve: The topaz precision_recall_curve command can be used to evaluate
 the performance of the picking on a held-out test set and to help choose an appropriate
 score threshold.[5]
- Particle Extraction for Downstream Processing: Use the selected score threshold to generate a final particle set for downstream analysis in software like CryoSPARC or Relion.

Visualizations

Topaz Workflow for Challenging Protein Complexes





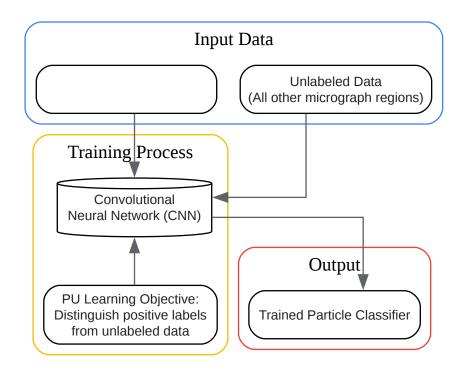


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Caption: The **Topaz** workflow for cryo-EM particle picking and 3D reconstruction.



Positive-Unlabeled (PU) Learning in Topaz



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Caption: The core concept of Positive-Unlabeled (PU) learning used in **Topaz**.

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